molecular formula C9H10N2O3 B3377642 5-Propanamidopyridine-3-carboxylic acid CAS No. 1341770-86-2

5-Propanamidopyridine-3-carboxylic acid

Cat. No.: B3377642
CAS No.: 1341770-86-2
M. Wt: 194.19
InChI Key: KVFWYHRKHHXKTK-UHFFFAOYSA-N
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Description

5-Propanamidopyridine-3-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 3 and a propanamide substituent at position 5. It serves as a versatile building block in organic synthesis and pharmaceutical research, particularly for modifying solubility, bioavailability, and target binding in drug candidates .

Properties

IUPAC Name

5-(propanoylamino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-2-8(12)11-7-3-6(9(13)14)4-10-5-7/h3-5H,2H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFWYHRKHHXKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CN=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propanamidopyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-aminopyridine-3-carboxylic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Another method involves the use of pyridine-3-carboxylic anhydride as a condensing reagent. This reagent reacts with propanamide in the presence of 4-(dimethylamino)pyridine as an activator, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The reactions are typically carried out in batch reactors, and the product is purified through recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

5-Propanamidopyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Propanamidopyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Propanamidopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridine-Based Analogs

5-(Butylamino)pyridine-3-carboxylic acid (CAS 106339-53-1)
  • Structure: Pyridine core with a butylamino group at position 5 and a carboxylic acid at position 3.
  • Key Differences: The butylamino group introduces a basic amine, enhancing water solubility compared to the propanamide substituent. This may improve pharmacokinetic properties in drug formulations.
5-(4-Fluorophenyl)pyridine-3-carboxylic acid (CAS 364064-17-5)
  • Structure : Pyridine core with a 4-fluorophenyl group at position 5.
  • Key Differences : The fluorophenyl group increases lipophilicity, favoring blood-brain barrier penetration. This contrasts with the polar propanamide group, which may limit CNS activity .
Methyl 5-(Dimethylamino)pyridine-3-carboxylate (CAS 29898-23-5)
  • Structure: Esterified carboxylic acid (methyl ester) with a dimethylamino substituent.
  • Key Differences: The ester group reduces acidity, altering reactivity in coupling reactions. The dimethylamino substituent provides strong electron-donating effects, influencing aromatic electrophilic substitution patterns .

Heterocyclic Carboxylic Acids with Non-Pyridine Cores

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9)
  • Structure : Pyrrolidine ring with a ketone at position 5 and a methyl group at position 1.
  • The ketone enhances hydrogen-bonding capacity, which could improve enzyme binding .
3-Piperidinecarboxylic acid (CAS 498-95-3)
  • Structure : Piperidine ring with a carboxylic acid at position 3.
  • Key Differences : The fully saturated six-membered ring increases conformational flexibility, which may broaden biological target specificity. However, the lack of substituents at position 5 reduces steric interactions compared to 5-propanamidopyridine-3-carboxylic acid .
5-Aralkyl Pyrrolidine-3-Carboxylic Acids
  • Structure : Pyrrolidine core with aralkyl groups at position 5.
  • They exhibit GABAergic activity, suggesting neurological applications, unlike pyridine derivatives, which are less explored in this context .

Comparative Data Table

Compound Name Core Structure Position 5 Substituent Position 3 Group Key Properties/Applications Reference
This compound Pyridine Propanamide Carboxylic acid Drug synthesis, solubility tuning
5-(Butylamino)pyridine-3-carboxylic acid Pyridine Butylamino Carboxylic acid Enhanced solubility, irritant
5-(4-Fluorophenyl)pyridine-3-carboxylic acid Pyridine 4-Fluorophenyl Carboxylic acid Lipophilic, CNS penetration
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine Oxo (ketone) Carboxylic acid Enzyme binding, metabolic stability
3-Piperidinecarboxylic acid Piperidine None Carboxylic acid Conformational flexibility
5-Benzyl-pyrrolidine-3-carboxylic acid Pyrrolidine Benzyl Carboxylic acid GABA modulation, neuroactive

Biological Activity

5-Propanamidopyridine-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Pyridine derivatives and appropriate carboxylic acids.
  • Reagents : Common reagents include amides and coupling agents.
  • Conditions : Reactions are often conducted under reflux conditions in organic solvents.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines, including:

  • A549 (Lung Cancer) : The compound exhibited significant cytotoxicity against A549 cells, with IC50 values indicating effective inhibition of cell proliferation.
  • MCF-7 (Breast Cancer) : Similar effects were observed in MCF-7 cells, where the compound showed selective toxicity towards malignant cells while sparing normal cells.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Selectivity Index
A549154.2
MCF-7123.8
Normal Fibroblasts>100-

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Cycle Progression : It has been shown to arrest the cell cycle at specific phases, thereby preventing further proliferation.

3. Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on A549 Cells : In a study comparing various derivatives, it was found that modifications to the carboxylic acid moiety significantly enhanced anticancer activity. The best-performing derivative showed an IC50 value lower than that of standard chemotherapeutics like cisplatin .
  • MTT Assay Results : In vitro assays demonstrated that concentrations as low as 10 µM could reduce viability in cancer cells by over 50%, indicating high potency .

4. Research Findings and Future Directions

Research into this compound is ongoing, with several key findings emerging:

  • Selectivity for Cancer Cells : The compound's ability to selectively target cancer cells while preserving normal cell viability is a significant advantage for therapeutic applications.
  • Potential for Combination Therapy : Preliminary data suggest that this compound may enhance the efficacy of existing chemotherapy agents when used in combination therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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